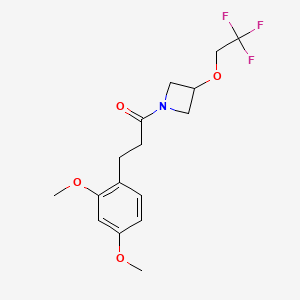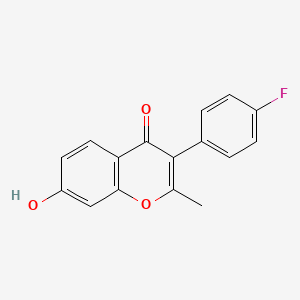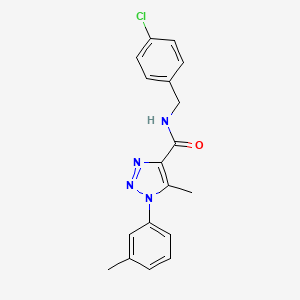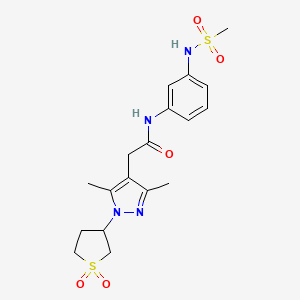
3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is also known as MPP+. The chemical structure of MPP+ is similar to that of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. MPP+ is widely used in scientific research to investigate the mechanisms of neurodegenerative diseases like Parkinson's disease.
科学的研究の応用
Analgesic and Anti-inflammatory Properties Further studies into derivatives of 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione have unveiled their potential as analgesic and anti-inflammatory agents. New derivatives with terminal carboxylic, ester, or amide moieties have demonstrated significant analgesic activity, with some compounds showing more potency than reference drugs in in vivo models. This suggests their utility in developing new pain management and anti-inflammatory medications (Zygmunt et al., 2015).
Antimicrobial Activity The compound's derivatives have also shown antimicrobial potential. Structural characterization and antimicrobial activity assessment of derivatives like 2-(3-(4-phenylpiperazin-1-yl)propyl) isoindoline-1,3-dione have indicated effectiveness against microbial strains such as S. aureus and C. albicans. This opens the door for the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Ghabbour et al., 2016).
Kinase Inhibition and Anticancer Activity In the realm of cancer research, the structural optimization of 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione derivatives to target EGFR mutations presents a promising avenue. These mutations are often involved in non-small-cell lung cancer (NSCLC), and finding compounds that effectively inhibit EGFR-activating and resistance mutations could significantly advance cancer treatment. Compounds showing in vitro antitumor potency and in vivo anti-NSCLC activity underscore the potential of these derivatives in oncology (Yang et al., 2012).
特性
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-11-26-13-15-27(16-14-26)21-23-19-18(20(29)24-22(30)25(19)2)28(21)12-7-10-17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-16H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVXLTFJNBYOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2989521.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989525.png)



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2989533.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2989535.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989540.png)
![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)
![(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2989544.png)